2-Chloro-N4-(4-methoxyphenyl)pyrimidine-4,5-diamine
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Overview
Description
2-Chloro-N4-(4-methoxyphenyl)pyrimidine-4,5-diamine is a chemical compound with significant applications in various fields of scientific research. It is characterized by its pyrimidine core, substituted with a chloro group at the second position and a 4-methoxyphenyl group at the N4 position. This compound is known for its potential biological activities and is often used in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N4-(4-methoxyphenyl)pyrimidine-4,5-diamine typically involves the reaction of 2,4-dichloropyrimidine with 4-methoxyaniline. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the chloro group at the N4 position with the 4-methoxyphenyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyrimidines.
Scientific Research Applications
2-Chloro-N4-(4-methoxyphenyl)pyrimidine-4,5-diamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N4-(4-methoxyphenyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-Chloro-4-(4-methoxyphenyl)pyrimidine
- 2-Chloro-4-(3-methoxyphenyl)pyrimidine
- 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine
Uniqueness: 2-Chloro-N4-(4-methoxyphenyl)pyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H11ClN4O |
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Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-chloro-4-N-(4-methoxyphenyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C11H11ClN4O/c1-17-8-4-2-7(3-5-8)15-10-9(13)6-14-11(12)16-10/h2-6H,13H2,1H3,(H,14,15,16) |
InChI Key |
LZGUDJSSUMTRGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC=C2N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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